4-(quinoxalin-2-ylamino)benzoic Acid

Overview

Description

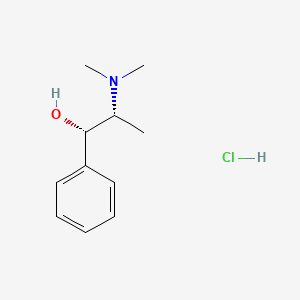

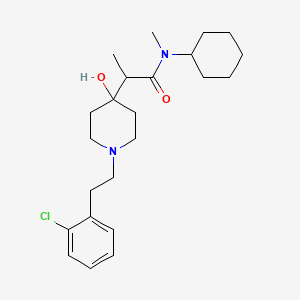

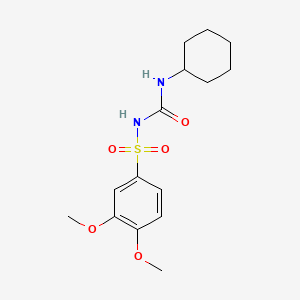

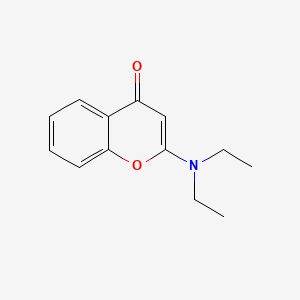

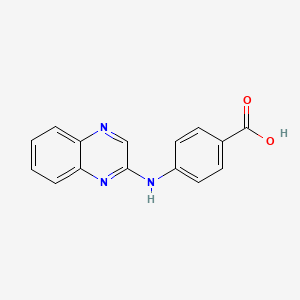

4-(quinoxalin-2-ylamino)benzoic Acid, also known by its CAS Number 100962-02-5, is a compound with a molecular weight of 265.27 .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 4-(quinoxalin-2-ylamino)benzoic Acid, has been a significant area of research . Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines, containing a benzene ring and a pyrazine ring .Molecular Structure Analysis

The molecular structure of 4-(quinoxalin-2-ylamino)benzoic Acid is represented by the formula C15H11N3O2 . The InChI code for this compound is 1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)17-14-9-16-12-3-1-2-4-13(12)18-14/h1-9H, (H,17,18) (H,19,20) .Chemical Reactions Analysis

The compound 4-(quinoxalin-2-ylamino)benzoic Acid is involved in various chemical reactions. For instance, it has been reported that it can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions .Physical And Chemical Properties Analysis

As mentioned earlier, 4-(quinoxalin-2-ylamino)benzoic Acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Medicinal Chemistry and Pharmacology

Quinoxaline derivatives, including those related to 4-(quinoxalin-2-ylamino)benzoic acid, have been extensively studied for their pharmacological properties. Notable research includes the development of novel quinoxaline Schiff bases exhibiting significant anti-microbial and anti-TB activity, highlighting their potential as therapeutic agents against tuberculosis and microbial infections (Saravanan et al., 2017). Furthermore, quinoxaline derivatives have been investigated for their anti-inflammatory effects, with some compounds showing promising results in inhibiting nitric oxide production in cell-based assays, indicating potential applications in treating inflammatory conditions (Tseng et al., 2018).

Material Science and Sensing Applications

In the realm of material science, 4-(quinoxalin-2-ylamino)benzoic acid derivatives have been utilized in the synthesis of complex molecular structures and coordination polymers. These materials exhibit unique properties such as fluorescence and gas sensing capabilities, making them suitable for a variety of sensing applications. For example, coordination polymers derived from quinoxaline-based ligands have been explored for their fluorescent properties and potential in gas sensing, offering new avenues for the development of advanced sensing materials (Rad et al., 2016).

Synthetic Chemistry

The synthetic versatility of 4-(quinoxalin-2-ylamino)benzoic acid is showcased through its involvement in various chemical transformations, contributing to the synthesis of a wide range of heterocyclic compounds. This chemical moiety serves as a crucial intermediate in the construction of complex molecular architectures, facilitating the development of new synthetic methods and the exploration of novel chemical space (Avetisyan et al., 2007).

Biological Studies and Neuroprotection

Quinoxaline derivatives, including those structurally related to 4-(quinoxalin-2-ylamino)benzoic acid, have demonstrated neuroprotective properties in various models of cerebral ischemia. Compounds such as NBQX, a quinoxaline analog, have shown efficacy in protecting against global ischemia, highlighting the potential of these molecules in developing treatments for neurological conditions (Sheardown et al., 1990).

Safety And Hazards

The safety information available indicates that 4-(quinoxalin-2-ylamino)benzoic Acid has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

4-(quinoxalin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)17-14-9-16-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVKQIYUNUCKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393521 | |

| Record name | 4-[(Quinoxalin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(quinoxalin-2-ylamino)benzoic Acid | |

CAS RN |

100962-02-5 | |

| Record name | 4-[(Quinoxalin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.